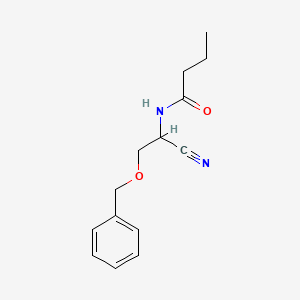
3-Benzyloxy-a-(N-butyryl)-aminopropionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyloxy-a-(N-butyryl)-aminopropionitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a benzyloxy group, a butyryl group, and an aminopropionitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-a-(N-butyryl)-aminopropionitrile typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate alkylating agent under basic conditions.
Introduction of the Butyryl Group: The butyryl group can be introduced through an acylation reaction using butyryl chloride and a suitable base.
Formation of the Aminopropionitrile Moiety: This step involves the reaction of an appropriate amine with acrylonitrile under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyloxy-a-(N-butyryl)-aminopropionitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a potential ligand for studying enzyme-substrate interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: As a building block for the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Benzyloxy-a-(N-butyryl)-aminopropionitrile depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyloxy-a-(N-acetyl)-aminopropionitrile: Similar structure but with an acetyl group instead of a butyryl group.
3-Benzyloxy-a-(N-propionyl)-aminopropionitrile: Similar structure but with a propionyl group instead of a butyryl group.
Uniqueness
3-Benzyloxy-a-(N-butyryl)-aminopropionitrile is unique due to the presence of the butyryl group, which may impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
N-(1-cyano-2-phenylmethoxyethyl)butanamide |
InChI |
InChI=1S/C14H18N2O2/c1-2-6-14(17)16-13(9-15)11-18-10-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,10-11H2,1H3,(H,16,17) |
Clé InChI |
NFFBIFBOPUOFDW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(COCC1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate](/img/structure/B14916649.png)
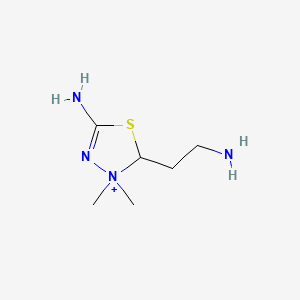
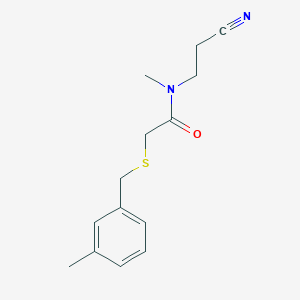
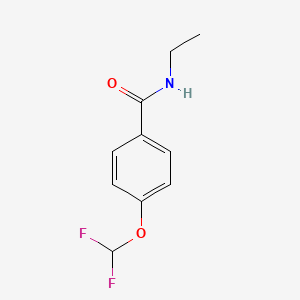
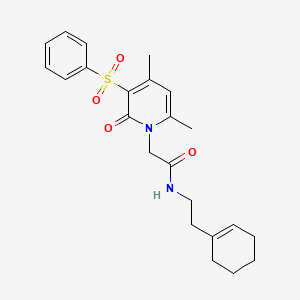
![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)
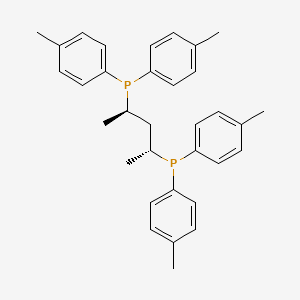
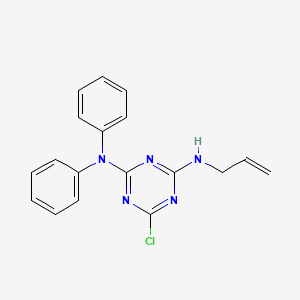
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol](/img/structure/B14916681.png)
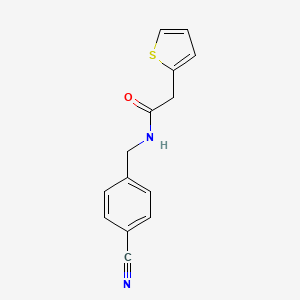
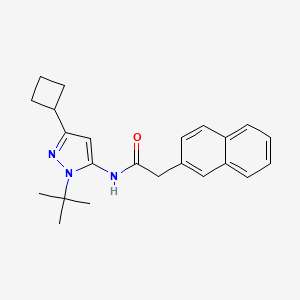

![[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14916722.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-nitrobenzohydrazide](/img/structure/B14916730.png)
